Cas no 152167-87-8 (6-Chloro-7-(trifluoromethyl)quinoline)

6-Chloro-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by its chloro and trifluoromethyl functional groups at the 6- and 7-positions, respectively. This structural configuration enhances its reactivity and utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, making it valuable in the development of bioactive compounds. Its chloro substituent further facilitates selective functionalization, enabling precise modifications for targeted applications. The compound's high purity and well-defined chemical properties ensure consistent performance in cross-coupling reactions, heterocyclic chemistry, and other specialized synthetic processes. Suitable for research and industrial use, it offers reliability in complex molecular transformations.
6-Chloro-7-(trifluoromethyl)quinoline structure
152167-87-8 structure
Product Name:6-Chloro-7-(trifluoromethyl)quinoline
CAS No:152167-87-8
MF:C10H5ClF3N
MW:231.601611852646
CID:4821794
Update Time:2025-05-19

6-Chloro-7-(trifluoromethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • 6-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE
    • Quinoline, 6-chloro-7-(trifluoromethyl)-
    • 6-Chloro-7-(trifluoromethyl)quinoline
    • Inchi: 1S/C10H5ClF3N/c11-8-4-6-2-1-3-15-9(6)5-7(8)10(12,13)14/h1-5H
    • InChI Key: HHHNELTWYXLTRV-UHFFFAOYSA-N
    • SMILES: ClC1=CC2=CC=CN=C2C=C1C(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 231
  • XLogP3: 3.7
  • Topological Polar Surface Area: 12.9

6-Chloro-7-(trifluoromethyl)quinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189009560-250mg
6-Chloro-7-(trifluoromethyl)quinoline
152167-87-8 95%
250mg
$164.00 2022-04-02
Alichem
A189009560-1g
6-Chloro-7-(trifluoromethyl)quinoline
152167-87-8 95%
1g
$401.80 2022-04-02
Chemenu
CM229081-1g
6-Chloro-7-(trifluoromethyl)quinoline
152167-87-8 97%
1g
$383 2021-08-04
Chemenu
CM229081-1g
6-Chloro-7-(trifluoromethyl)quinoline
152167-87-8 97%
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$406 2022-09-02

Additional information on 6-Chloro-7-(trifluoromethyl)quinoline

6-Chloro-7-(trifluoromethyl)quinoline (CAS No. 152167-87-8): Properties, Applications, and Market Insights

6-Chloro-7-(trifluoromethyl)quinoline (CAS No. 152167-87-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This quinoline derivative features a unique combination of chloro and trifluoromethyl substituents, making it a valuable intermediate for synthesizing biologically active molecules. With the growing demand for fluorinated compounds in drug discovery, this chemical has become a focal point for researchers exploring novel therapeutic agents.

The molecular structure of 6-Chloro-7-(trifluoromethyl)quinoline consists of a quinoline backbone with strategic substitutions at the 6 and 7 positions. The presence of the trifluoromethyl group (-CF3) enhances the compound's lipophilicity and metabolic stability, properties highly sought after in medicinal chemistry. Recent studies highlight its potential as a building block for kinase inhibitors and antimicrobial agents, addressing current challenges in antibiotic resistance and targeted cancer therapies.

In the agrochemical sector, 6-Chloro-7-(trifluoromethyl)quinoline derivatives have shown promise as crop protection agents. The compound's structural features contribute to improved pesticidal activity while maintaining environmental safety profiles—a critical consideration in modern sustainable agriculture. Manufacturers are increasingly incorporating this intermediate into next-generation formulations that meet stringent regulatory requirements.

The synthesis of 6-Chloro-7-(trifluoromethyl)quinoline typically involves multi-step processes including halogenation reactions and nucleophilic substitutions. Advanced purification techniques such as column chromatography and recrystallization ensure high purity levels (>98%) required for pharmaceutical applications. Analytical characterization using HPLC, NMR spectroscopy, and mass spectrometry confirms the compound's structural integrity.

Market trends indicate growing demand for 6-Chloro-7-(trifluoromethyl)quinoline across North America, Europe, and Asia-Pacific regions. Pharmaceutical companies are particularly interested in its potential for developing JAK inhibitors and BTK inhibitors—two hot topics in autoimmune disease and oncology research. The compound's versatility also extends to materials science, where it serves as a precursor for organic electronic materials.

Storage and handling of 6-Chloro-7-(trifluoromethyl)quinoline require standard laboratory precautions. The compound demonstrates good stability under recommended conditions (room temperature, protected from moisture), though prolonged exposure to light should be avoided. Researchers appreciate its favorable solubility profile in common organic solvents like DMSO and dichloromethane, facilitating various synthetic applications.

Recent patent filings reveal innovative applications of 6-Chloro-7-(trifluoromethyl)quinoline derivatives in photodynamic therapy and fluorescence probes. These developments align with current interests in theranostic agents that combine diagnostic and therapeutic functions. The compound's structure-activity relationships continue to be explored through computational modeling and high-throughput screening approaches.

Quality control protocols for 6-Chloro-7-(trifluoromethyl)quinoline emphasize rigorous testing for residual solvents and heavy metals, particularly when intended for pharmaceutical use. Leading suppliers provide comprehensive certificates of analysis and stability data to support regulatory submissions. The compound's shelf life typically exceeds 24 months when stored properly in amber glass containers.

Environmental considerations surrounding 6-Chloro-7-(trifluoromethyl)quinoline production have led to improved synthetic routes with reduced waste generation. Green chemistry principles are being applied to optimize atom economy and minimize hazardous byproducts. These advancements address growing concerns about sustainable chemical manufacturing while maintaining cost competitiveness.

The global supply chain for 6-Chloro-7-(trifluoromethyl)quinoline remains robust, with multiple GMP-compliant manufacturers offering kilogram-scale quantities. Custom synthesis services are available for researchers requiring specific isotopic labeling or structural modifications. Price stability has been maintained despite fluctuations in raw material costs, making this intermediate accessible for both academic and industrial research programs.

Future research directions for 6-Chloro-7-(trifluoromethyl)quinoline include exploration of its metal-organic frameworks (MOFs) applications and potential in catalysis. The compound's electron-withdrawing characteristics make it particularly interesting for designing novel ligand systems in coordination chemistry. These emerging applications demonstrate the continuing relevance of this versatile quinoline derivative in cutting-edge scientific investigations.

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